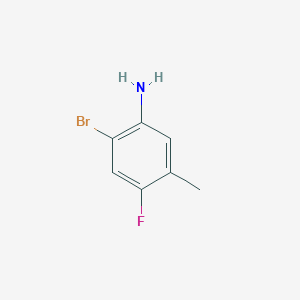

2-ブロモ-4-フルオロ-5-メチルアニリン

説明

2-Bromo-4-fluoro-5-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and methyl groups at the 2, 4, and 5 positions, respectively

科学的研究の応用

2-Bromo-4-fluoro-5-methylaniline is used in:

Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

Material Science: In the development of organic semiconductors and other advanced materials.

Biochemistry: As a precursor for the synthesis of biologically active molecules.

作用機序

Target of Action

2-Bromo-4-fluoro-5-methylaniline is a type of aniline compound

Mode of Action

Anilines typically interact with their targets through nucleophilic substitution reactions . The bromine and fluorine substituents on the aromatic ring can potentially enhance the reactivity of the compound .

Biochemical Pathways

Anilines are known to participate in various biochemical reactions, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

Related compounds have been shown to have various effects, such as increasing the deacetylase activity of sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .

生化学分析

Biochemical Properties

2-Bromo-4-fluoro-5-methylaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to participate in cross-coupling reactions, nucleophilic substitution, and nucleophilic aromatic substitution . These interactions suggest that 2-Bromo-4-fluoro-5-methylaniline can act as a substrate or inhibitor in enzymatic reactions, potentially affecting the activity of enzymes such as sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . The compound’s ability to bind to allosteric sites on enzymes can lead to changes in enzyme activity and subsequent biochemical pathways.

Cellular Effects

2-Bromo-4-fluoro-5-methylaniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase the deacetylase activity of sirtuin 6 (SIRT6) by binding to an allosteric site, leading to a decrease in histone levels in human hepatocellular carcinoma cells . This interaction can result in altered gene expression and changes in cellular metabolism, potentially affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 2-Bromo-4-fluoro-5-methylaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions can lead to the formation of reactive intermediates that interact with enzymes and other biomolecules, resulting in changes in their activity and function. For example, the binding of 2-Bromo-4-fluoro-5-methylaniline to sirtuin 6 (SIRT6) can enhance its deacetylase activity, leading to changes in histone acetylation and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-fluoro-5-methylaniline can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to 2-Bromo-4-fluoro-5-methylaniline in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in gene expression, enzyme activity, and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-Bromo-4-fluoro-5-methylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects may be observed at high doses, including cellular damage, inflammation, and apoptosis. Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable response in the animal model.

Metabolic Pathways

2-Bromo-4-fluoro-5-methylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo metabolic transformations such as oxidation, reduction, and conjugation reactions . These metabolic pathways can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The interactions of 2-Bromo-4-fluoro-5-methylaniline with enzymes such as sirtuin 6 (SIRT6) can also affect metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of 2-Bromo-4-fluoro-5-methylaniline within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-Bromo-4-fluoro-5-methylaniline can bind to specific proteins or organelles, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of 2-Bromo-4-fluoro-5-methylaniline can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the binding of 2-Bromo-4-fluoro-5-methylaniline to sirtuin 6 (SIRT6) can result in its localization to the nucleus, where it can influence histone acetylation and gene expression . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methylaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:

Nitration: Aniline is first nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine.

Halogenation: Bromination and fluorination are carried out to introduce the bromine and fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of 2-Bromo-4-fluoro-5-methylaniline may involve similar steps but optimized for large-scale synthesis. This includes using efficient catalysts and reaction conditions to maximize yield and purity.

Types of Reactions:

Substitution Reactions: The compound undergoes nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like bromine and fluorine.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various organic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

Coupling Products: Biaryl compounds are typically formed in cross-coupling reactions.

類似化合物との比較

- 2-Bromo-4-fluoroaniline

- 4-Bromo-2-fluoroaniline

- 2-Bromo-5-fluoroaniline

Uniqueness: 2-Bromo-4-fluoro-5-methylaniline is unique due to the specific positioning of the substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and fluorine atoms along with a methyl group makes it a versatile intermediate in organic synthesis.

生物活性

2-Bromo-4-fluoro-5-methylaniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biochemical properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₇H₇BrFN

- Molecular Weight : 204.04 g/mol

- CAS Number : 1065076-39-2

Target Interactions

2-Bromo-4-fluoro-5-methylaniline interacts with various biological targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, allowing it to participate in nucleophilic substitution reactions and other biochemical pathways.

Biochemical Pathways

The compound is known to engage in several biochemical reactions:

- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution, making it a valuable intermediate in organic synthesis.

- Cross-Coupling Reactions : It participates in cross-coupling reactions, which are essential in the formation of complex organic molecules.

- Enzyme Modulation : It has been shown to increase the deacetylase activity of sirtuin 6 (SIRT6), a known tumor suppressor, by binding to an allosteric site.

Cellular Effects

2-Bromo-4-fluoro-5-methylaniline influences various cellular processes:

- Gene Expression : It modulates gene expression through its interactions with transcription factors.

- Cell Signaling : The compound affects signaling pathways, potentially altering metabolic processes within cells .

Pharmacokinetics

The pharmacokinetic profile of 2-Bromo-4-fluoro-5-methylaniline indicates that its lipophilicity and water solubility significantly impact its bioavailability. These properties are crucial for determining the compound's efficacy in biological systems.

Antimicrobial and Antifungal Activity

Research has demonstrated that derivatives of 2-Bromo-4-fluoro-5-methylaniline exhibit broad-spectrum antimicrobial activity. For instance, studies show effective inhibition against various phytopathogens, including:

- Fungal Pathogens : Higher fungicidal activity compared to related compounds like 4-fluorophenol.

| Pathogen | EC50 (mg/L) |

|---|---|

| Gaeumannomyces graminis | 30.35 |

| Alternaria alternata | 20.30 |

| Botrytis cinerea | 11.01 |

| Fusarium oxysporum | 4.76 |

These findings suggest its potential use in agricultural applications as a fungicide .

Antioxidant Activity

Molecular docking studies indicate that 2-Bromo-4-fluoro-5-methylaniline may possess antioxidant properties. It has been evaluated for its ability to scavenge free radicals, which could have implications for preventing oxidative stress-related diseases such as cancer and cardiovascular conditions .

Case Studies

- Cancer Cell Line Studies : In vitro studies using human hepatocellular carcinoma cells revealed that treatment with 2-Bromo-4-fluoro-5-methylaniline resulted in decreased histone levels due to increased SIRT6 activity, suggesting a potential role in cancer therapy.

- Agricultural Applications : Field trials demonstrated the effectiveness of this compound in controlling plant diseases, outperforming traditional fungicides in several instances .

特性

IUPAC Name |

2-bromo-4-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGJGCSBDAWDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609593 | |

| Record name | 2-Bromo-4-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065076-39-2 | |

| Record name | 2-Bromo-4-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。